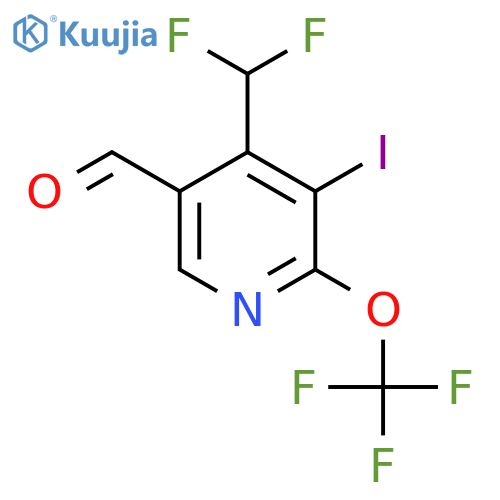Cas no 1805096-20-1 (4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
4-(ジフルオロメチル)-3-ヨード-2-(トリフルオロメトキシ)ピリジン-5-カルボキシアルデヒドは、高度にフッ素化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。分子内にジフルオロメチル基、トリフルオロメトキシ基、ヨード置換基、アルデヒド官能基を有するため、多様な化学変換が可能です。特に、アルデヒド基を起点としたカップリング反応や縮合反応への適用性に優れ、複雑な骨格構築に有用です。フッ素原子の導入により脂溶性の向上や代謝安定性の向上が期待でき、医薬品開発におけるリード化合物としての利用価値が高いです。

1805096-20-1 structure
商品名:4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde
CAS番号:1805096-20-1
MF:C8H3F5INO2
メガワット:367.011411905289
CID:4838099
4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde
-
- インチ: 1S/C8H3F5INO2/c9-6(10)4-3(2-16)1-15-7(5(4)14)17-8(11,12)13/h1-2,6H
- InChIKey: IKGYYBOLNRXEFX-UHFFFAOYSA-N
- ほほえんだ: IC1C(=NC=C(C=O)C=1C(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 275
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3.1
4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088381-1g |
4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde |
1805096-20-1 | 97% | 1g |
$1,564.50 | 2022-04-01 |
4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde 関連文献
-
1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
1805096-20-1 (4-(Difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-5-carboxaldehyde) 関連製品
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
